1-Methoxycyclobutane-1-carbaldehyde

Overview

Description

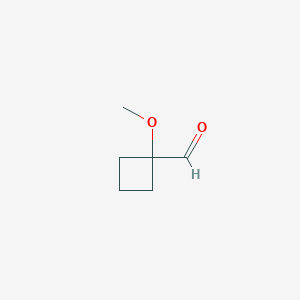

1-Methoxycyclobutane-1-carbaldehyde: is an organic compound with the molecular formula C6H10O2 . It is a cycloalkane derivative, specifically a cyclobutane ring substituted with a methoxy group and an aldehyde group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxycyclobutane-1-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of a suitable precursor such as 1,4-dihalobutane with a methoxy group. The reaction typically requires a base to facilitate the cyclization process. Another method involves the oxidation of 1-methoxycyclobutanol using an oxidizing agent like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and controlled reaction conditions such as temperature and pressure can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxycyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like or .

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as or .

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, PCC, DMP

Reduction: NaBH4, LiAlH4

Substitution: Nucleophiles like or

Major Products:

Oxidation: 1-Methoxycyclobutane-1-carboxylic acid

Reduction: 1-Methoxycyclobutanol

Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

Organic Synthesis

1-Methoxycyclobutane-1-carbaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for:

- Functionalization Reactions : The compound can undergo functionalization through C–H activation processes, which enable the introduction of diverse functional groups into organic molecules. This is particularly useful in creating derivatives with enhanced biological activity or improved physicochemical properties .

- Synthesis of Cyclobutene Derivatives : The compound can be utilized in copper-catalyzed reactions to produce cyclobutene derivatives. For instance, it has been shown to effectively yield 1,3-diaminocyclobutene derivatives from simple cyclobutanes through radical cascade reactions .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential pharmacological properties:

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of 1-methoxycyclobutane-1-carbaldehyde involves its reactivity due to the presence of the aldehyde and methoxy groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, while the methoxy group can participate in substitution reactions. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Cyclobutanecarboxaldehyde: Similar structure but lacks the methoxy group.

1-Methoxycyclopentane-1-carbaldehyde: Similar structure but with a five-membered ring.

1-Methoxycyclohexane-1-carbaldehyde: Similar structure but with a six-membered ring.

Uniqueness: 1-Methoxycyclobutane-1-carbaldehyde is unique due to its four-membered ring structure, which imparts strain and reactivity not seen in larger ring systems. The presence of both methoxy and aldehyde groups also provides a versatile platform for various chemical transformations.

Biological Activity

1-Methoxycyclobutane-1-carbaldehyde (C6H10O2) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with a methoxy group and an aldehyde functional group. Its molecular formula is C6H10O2, and it can be represented by the following structural formula:

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The aldehyde group can participate in nucleophilic addition reactions, while the methoxy group may enhance lipophilicity, facilitating membrane penetration. These interactions can lead to modulation of enzyme activities and receptor binding.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies demonstrate that it can scavenge free radicals, which are implicated in various oxidative stress-related diseases. This activity is crucial for potential therapeutic applications in conditions like cancer and neurodegenerative diseases.

Cytotoxicity

In cell line studies, this compound has shown cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells positions it as a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Methoxycyclobutane-1-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. For example, cycloaddition reactions or ring-closing metathesis can generate the cyclobutane core. Subsequent oxidation (e.g., Swern oxidation or PCC-mediated oxidation) introduces the aldehyde group. The methoxy group is often introduced via nucleophilic substitution or etherification using methylating agents like methyl iodide under basic conditions . Optimization Tips :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or GC-MS to identify byproducts.

- Adjust temperature and solvent polarity (e.g., DCM vs. THF) to control regioselectivity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Look for the aldehyde proton (δ ~9.5–10.5 ppm) and methoxy singlet (δ ~3.3 ppm). Cyclobutane protons appear as complex multiplets (δ ~1.5–2.5 ppm) due to ring strain .

- ¹³C NMR : The aldehyde carbon resonates at δ ~190–200 ppm, while the methoxy carbon appears at δ ~50–55 ppm .

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 140–150 for [M]⁺) and fragmentation patterns validate the structure .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group .

- Handling : Use freshly distilled solvents (e.g., dry DCM) to avoid moisture-induced degradation.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Advanced Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO energy of the aldehyde group indicates electrophilicity, guiding predictions for Grignard or hydride additions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar solvents) on reaction pathways. For example, polar aprotic solvents (DMF) stabilize transition states in aldol reactions .

- Retrosynthesis Tools : Platforms leveraging databases like Reaxys or Pistachio can propose feasible synthetic routes and intermediates .

Q. How should researchers address contradictory crystallographic and spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare XRD bond lengths/angles (from SHELX-refined structures ) with DFT-optimized geometries. Discrepancies >0.05 Å suggest experimental artifacts or computational inaccuracies.

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility. For example, cyclobutane ring puckering may explain inconsistent NOE correlations .

- Error Analysis : Apply statistical tools (e.g., R-factor analysis in XRD ) to quantify data reliability.

Q. What strategies can elucidate the mechanistic role of the methoxy group in directing regioselectivity during cycloaddition reactions?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled methoxy derivatives to track electronic effects via NMR .

- Kinetic Studies : Compare reaction rates of methoxy vs. non-methoxy analogs under identical conditions (e.g., using stopped-flow UV-Vis).

- Hammett Plots : Correlate substituent effects (σ⁺ values) with reaction outcomes to quantify electronic contributions .

Properties

IUPAC Name |

1-methoxycyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-6(5-7)3-2-4-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNDOCRMBKCXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.